molecular formula C16H29FOSn B8295015 5-Fluoro-2-tri-n-butylstannylfuran

5-Fluoro-2-tri-n-butylstannylfuran

Cat. No.: B8295015
M. Wt: 375.1 g/mol
InChI Key: SGCNEORZVCLMRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-tri-n-butylstannylfuran is a useful research compound. Its molecular formula is C16H29FOSn and its molecular weight is 375.1 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H29FOSn

Molecular Weight

375.1 g/mol

IUPAC Name

tributyl-(5-fluorofuran-2-yl)stannane

InChI

InChI=1S/C4H2FO.3C4H9.Sn/c5-4-2-1-3-6-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3;

InChI Key

SGCNEORZVCLMRH-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(O1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromo-2-furoic acid (300 mg, 1.57 mmol) and sodium bicarbonate (316 mg, 3.76 mmol) was stirred in 3.5 mL of pentane/water (2:5) at room temperature for 5 minutes. 1-Chloromethyl-4-fluoro-1,4-diazobicyclo[2.2.2]octane bis-(tetrafluoroborate (“Selectfluor®”) (668 mg, 1.88 mmol) was added, and the mixture was stirred for another hour at room temperature. The pentane layer containing 5-bromo-2-fluorofuran was separated from the mixture, dried (MgSO4), and used for next step directly. The pentane solution of 5-bromo-2-fluorofuran was diluted with 3 mL of anhydrous ether, and cooled to −78° C. under nitrogen. n-Butyllithium (1.6M, 0.25 mL, 0.39 mmol) was added, and the solution was stirred at −78° C. for 10 minutes. Tri-n-butylstannyl chloride (127 mg, 0.39 mmol) then was added, and the solution was allowed to warm to room temperature, and stirred for another 20 minutes. The mixture was quenched and washed with 1N sodium hydroxide, then the organic layer was separated, dried through MgSO4, and filtered, and then the solvent was evaporated to give the sub-title compound (155 mg) as a brown oil which was used without further purification for the next step.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
316 mg
Type
reactant
Reaction Step One
Name
pentane water
Quantity
3.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
1-Chloromethyl-4-fluoro-1,4-diazobicyclo[2.2.2]octane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
668 mg
Type
reactant
Reaction Step Two
Quantity
0.25 mL
Type
reactant
Reaction Step Three
Name
Tri-n-butylstannyl chloride
Quantity
127 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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